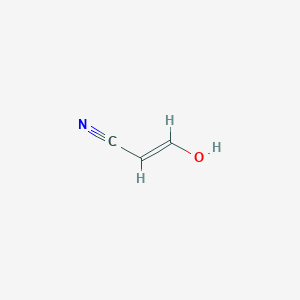
3-Hydroxyacrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-Hydroxyacrylonitrile is an organic compound characterized by the presence of a hydroxyl group and a nitrile group attached to an acrylonitrile backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(E)-3-Hydroxyacrylonitrile can be synthesized through several methods. One common approach involves the reaction of acrylonitrile with formaldehyde in the presence of a base, such as sodium hydroxide, to yield (E)-3-Hydroxyacrylonitrile. The reaction typically requires controlled temperatures and specific reaction times to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, (E)-3-Hydroxyacrylonitrile can be produced using continuous flow reactors, which allow for precise control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-Hydroxyacrylonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-cyanoacrolein.
Reduction: The nitrile group can be reduced to an amine group, yielding 3-hydroxypropylamine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base, such as sodium hydride, and appropriate solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: 3-Cyanoacrolein
Reduction: 3-Hydroxypropylamine
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
(E)-3-Hydroxyacrylonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.
Industry: It is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of (E)-3-Hydroxyacrylonitrile involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the nitrile group can act as an electrophile in nucleophilic addition reactions. These interactions enable the compound to modify biological pathways and exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxypropionitrile: Lacks the double bond present in (E)-3-Hydroxyacrylonitrile.
Acrylonitrile: Does not have the hydroxyl group.
3-Cyanoacrolein: Contains a carbonyl group instead of a hydroxyl group.
Uniqueness
(E)-3-Hydroxyacrylonitrile is unique due to the presence of both a hydroxyl group and a nitrile group on an acrylonitrile backbone. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C3H3NO |
|---|---|
Peso molecular |
69.06 g/mol |
Nombre IUPAC |
(E)-3-hydroxyprop-2-enenitrile |
InChI |
InChI=1S/C3H3NO/c4-2-1-3-5/h1,3,5H/b3-1+ |
Clave InChI |
VLQQXSKNYWXJKT-HNQUOIGGSA-N |
SMILES isomérico |
C(=C/O)\C#N |
SMILES canónico |
C(=CO)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-N-Hydroxy-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13036180.png)
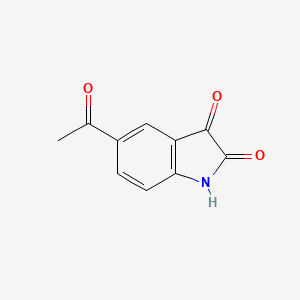

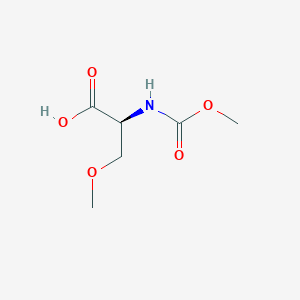
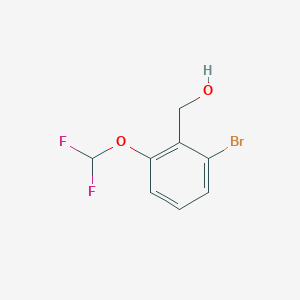
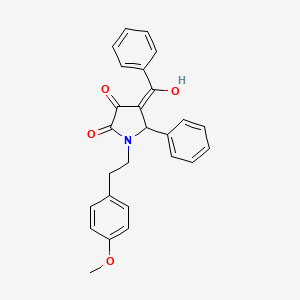

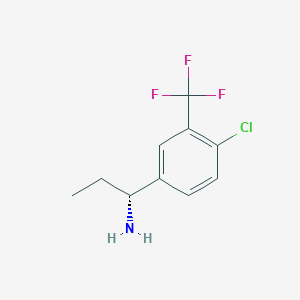
![(9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9-dihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B13036226.png)
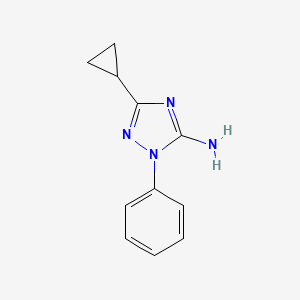
![(1S,3S,4S)-2-((2-Naphthoyl)-L-valyl)-4-hydroxy-N-((3S)-2-hydroxy-5-oxotetrahydrofuran-3-YL)-2-azabicyclo[2.2.2]octane-3-carboxamide](/img/structure/B13036233.png)
![1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13036249.png)
![(3E)-6[(Tert-butyldiphenylsilyl)oxy]hex-3-ene-1-YL methanesulfonate](/img/structure/B13036252.png)
![Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B13036254.png)
